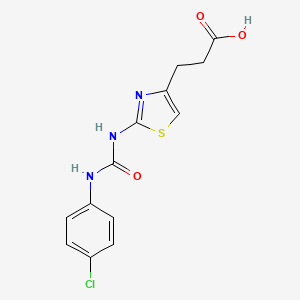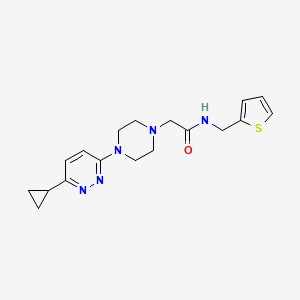
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes benzyl and benzylsulfanyl groups attached to a dimethylpurine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with benzyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The benzylsulfanyl group is introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Benzyl halides, bases like K2CO3 or NaH
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives
Aplicaciones Científicas De Investigación
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways or inhibit key enzymes involved in disease processes .
Comparación Con Compuestos Similares
- 7-Benzyl-8-butylsulfanyl-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione
Comparison: Compared to its analogs, 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of two benzyl groups, which may enhance its binding affinity to certain molecular targets. This structural feature could potentially result in improved biological activity and specificity.
Propiedades
Número CAS |
70404-24-9 |
|---|---|
Fórmula molecular |
C21H20N4O2S |
Peso molecular |
392.48 |
Nombre IUPAC |
7-benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N4O2S/c1-23-18-17(19(26)24(2)21(23)27)25(13-15-9-5-3-6-10-15)20(22-18)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
QBUQZNOQPKSBGQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2603384.png)
![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)
![3-Tert-butyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2603387.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2603388.png)
![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)

![1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2603391.png)
![3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2603393.png)



![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)
